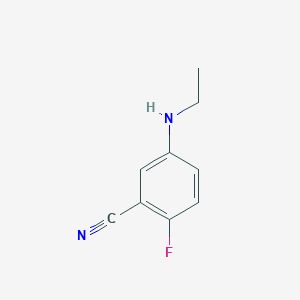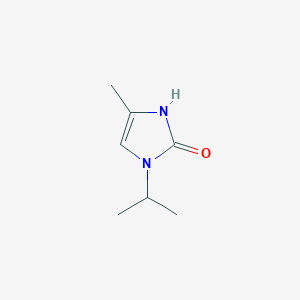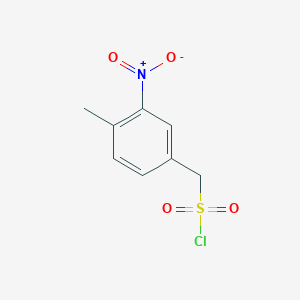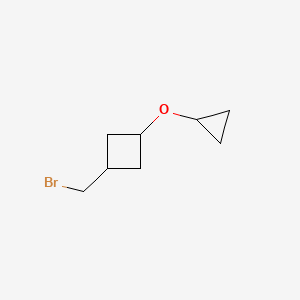![molecular formula C11H12N2O2 B13235023 4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a furo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique arrangement of its functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a furo[3,2-c]pyridine derivative with ethyl(methyl)amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
Furo[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in their functional groups.
Indole derivatives: Indoles are another class of heterocycles with similar biological activities.
Quinoline derivatives: Quinoline compounds also exhibit a range of pharmacological properties.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-[ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-3-13(2)11-9-6-8(7-14)15-10(9)4-5-12-11/h4-7H,3H2,1-2H3 |
Clé InChI |
UAXASSBBNVQEGG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC=CC2=C1C=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)

![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)

![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
![5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13235041.png)

